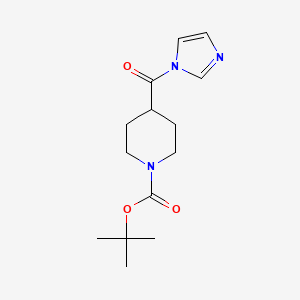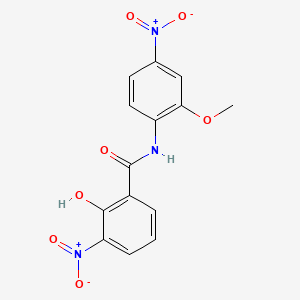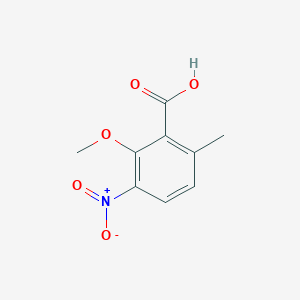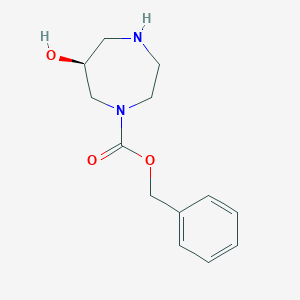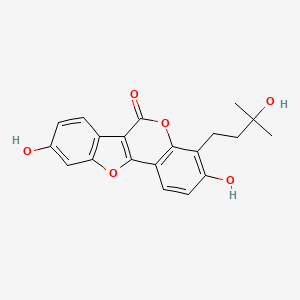
Dolichosin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dolichosin A is a coumestan compound isolated from Glycine tabacina, a plant traditionally used in Chinese herbal medicine for treating rheumatoid arthritis and joint infections . This compound has shown significant anti-inflammatory and anti-arthritic properties, making it a subject of interest in pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Dolichosin A would likely involve the extraction of the compound from Glycine tabacina using solvent extraction methods. This process would be followed by purification steps such as chromatography to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Dolichosin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of this compound.
Wissenschaftliche Forschungsanwendungen
Dolichosin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coumestan chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Wirkmechanismus
Dolichosin A exerts its effects by inhibiting the activation of key signaling pathways involved in inflammation and osteoclastogenesis . Specifically, it blocks the PI3K/AKT and MAPK pathways, leading to reduced levels of pro-inflammatory mediators such as tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2 . This inhibition results in decreased inflammation and osteoclast formation, making this compound a promising candidate for treating rheumatoid arthritis .
Vergleich Mit ähnlichen Verbindungen
Dolichosin A is unique among coumestans due to its specific inhibitory effects on the PI3K/AKT and MAPK pathways . Similar compounds include:
Coumestrol: Another coumestan with estrogenic activity and potential anti-cancer properties.
Psoralidin: A coumestan with anti-inflammatory and anti-cancer effects.
Wedelolactone: A coumestan known for its anti-inflammatory and hepatoprotective properties.
This compound stands out due to its strong anti-arthritic activity and specific molecular targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C20H18O6 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3,9-dihydroxy-4-(3-hydroxy-3-methylbutyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)8-7-11-14(22)6-5-13-17(11)26-19(23)16-12-4-3-10(21)9-15(12)25-18(13)16/h3-6,9,21-22,24H,7-8H2,1-2H3 |
InChI-Schlüssel |
BWYQHLSVBXSHPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C3=C2OC4=C3C=CC(=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


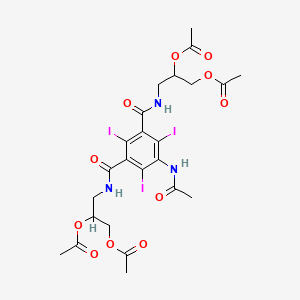
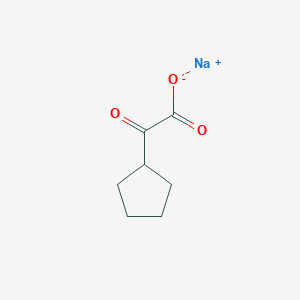

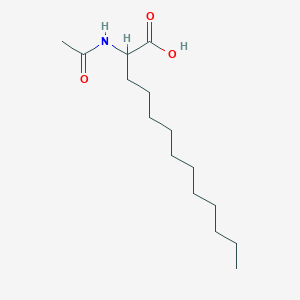

![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)


